5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry due to their antibacterial properties. This compound features a thiophene ring, a pyrimidine ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for large-scale industrial production.
Chemical Reactions Analysis
5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄).
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential in treating various bacterial infections.
Mechanism of Action
The mechanism of action of 5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folate in bacteria. By inhibiting this enzyme, the compound prevents the formation of dihydrofolate, thereby inhibiting bacterial growth and replication .
Comparison with Similar Compounds
Similar compounds include:
4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide: This compound also features a pyrimidine ring and a sulfonamide group but differs in its aromatic ring structure.
5-Chloro-2-methoxy-N-2-(4-sulfamoylphenyl)ethyl benzamide: This compound has a similar sulfonamide group but differs in its overall structure and functional groups.
The uniqueness of 5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide lies in its specific combination of functional groups, which provides it with distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-chloro-N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O3S2/c1-16-8-4-7(11-5-12-8)13-18(14,15)9-3-2-6(10)17-9/h2-5H,1H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNMZCLOOODJKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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